![molecular formula C16H18O5 B14364845 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate CAS No. 92000-46-9](/img/structure/B14364845.png)
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a formyl group attached to a benzene ring and an ester linkage formed between a butyl group and a 2-methylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-hydroxybutyl 2-methylacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate.
Reduction: 4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is unique due to the presence of both a formyl group and an ester linkage, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.
Propriétés
Numéro CAS |
92000-46-9 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enoyloxy)butyl 4-formylbenzoate |
InChI |
InChI=1S/C16H18O5/c1-12(2)15(18)20-9-3-4-10-21-16(19)14-7-5-13(11-17)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3 |
Clé InChI |
OUORXFDVQTXWRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCOC(=O)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



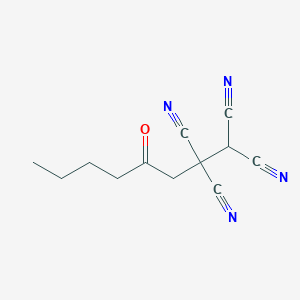
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

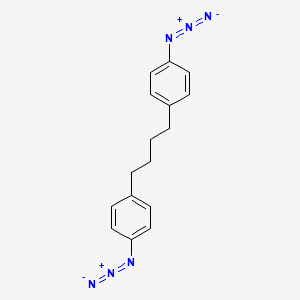
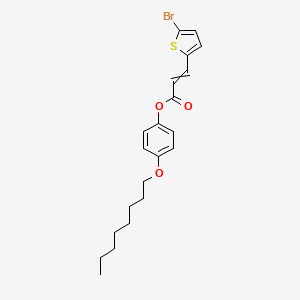
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
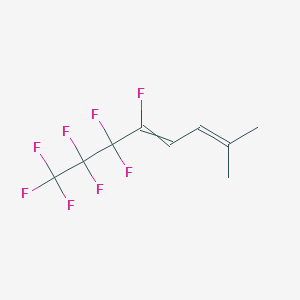
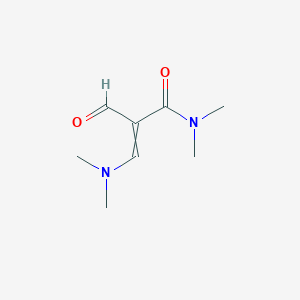
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
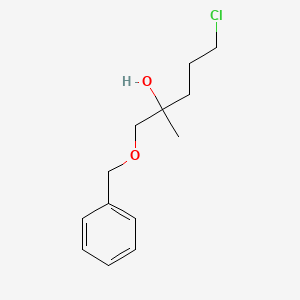
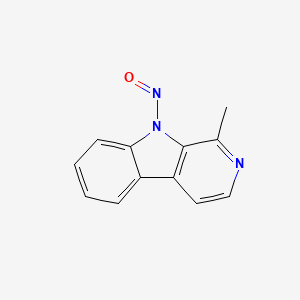
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
